molecular formula C7H13Cl2N2O3P B12722235 4-Ketoifosfamide, (S)- CAS No. 84681-42-5

4-Ketoifosfamide, (S)-

Cat. No.: B12722235
CAS No.: 84681-42-5
M. Wt: 275.07 g/mol
InChI Key: PEZLCTIXHCOEOG-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ketoifosfamide, (S)- involves the hydroxylation of ifosfamide at the ring carbon atom 4 to form the unstable intermediate 4-hydroxyifosfamide. This intermediate rapidly degrades to form 4-Ketoifosfamide . The reaction conditions typically involve the use of cytochrome P450 enzymes in the liver .

Industrial Production Methods: Industrial production methods for 4-Ketoifosfamide, (S)- are not well-documented in the literature. the synthesis likely follows similar pathways as those used in laboratory settings, involving enzymatic hydroxylation and subsequent degradation.

Chemical Reactions Analysis

Types of Reactions: 4-Ketoifosfamide, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Ketoifosfamide, (S)- is unique due to its specific formation from ifosfamide and its highly reactive nature, which allows it to introduce alkyl radicals into biologically active molecules . This property makes it a potent antineoplastic agent, although its toxicity limits its use.

Properties

CAS No.

84681-42-5

Molecular Formula

C7H13Cl2N2O3P

Molecular Weight

275.07 g/mol

IUPAC Name

(2R)-3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13)/t15-/m1/s1

InChI Key

PEZLCTIXHCOEOG-OAHLLOKOSA-N

Isomeric SMILES

C1CO[P@@](=O)(N(C1=O)CCCl)NCCCl

Canonical SMILES

C1COP(=O)(N(C1=O)CCCl)NCCCl

Origin of Product

United States

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